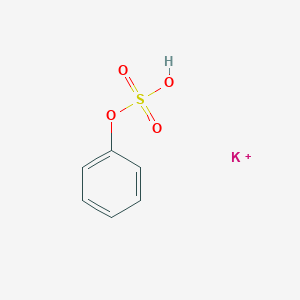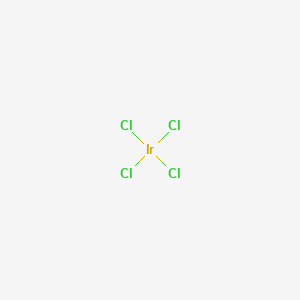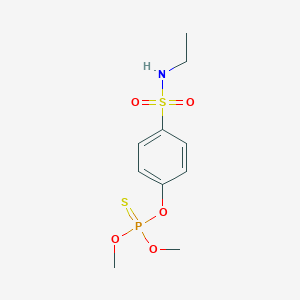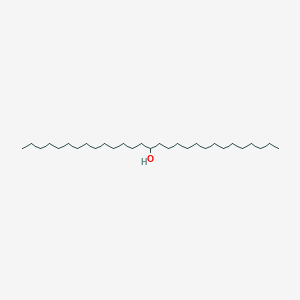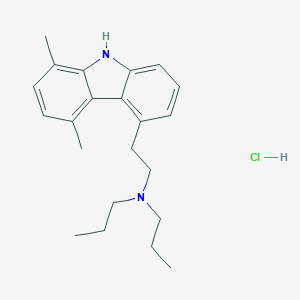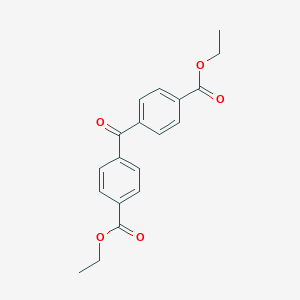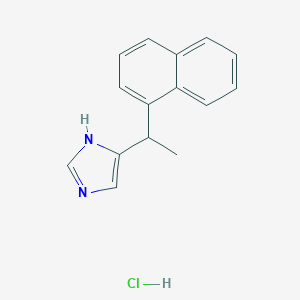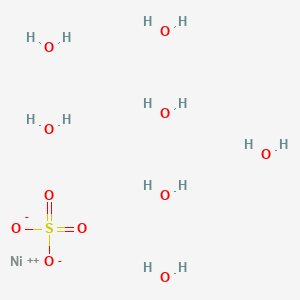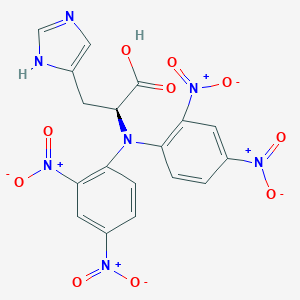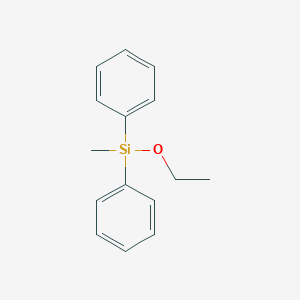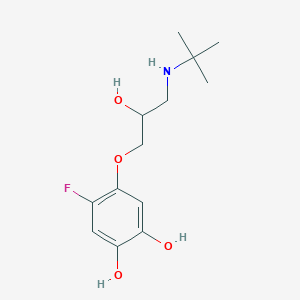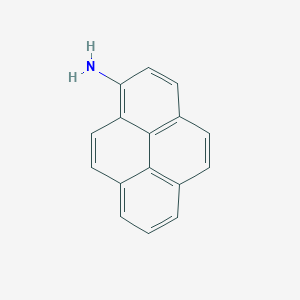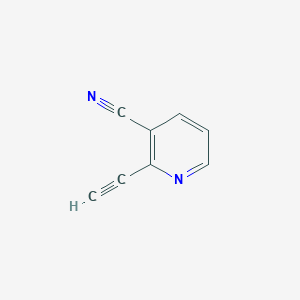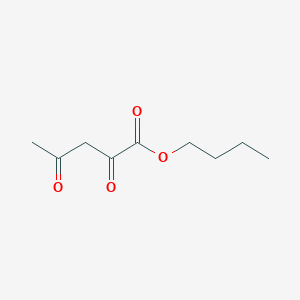
Butyl 2,4-dioxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,4-dioxovalerate (BDV) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDV is a member of the family of dioxovalerate esters, which are known to have a range of biological and chemical properties.
Wirkmechanismus
The mechanism of action of Butyl 2,4-dioxovalerate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that Butyl 2,4-dioxovalerate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
Butyl 2,4-dioxovalerate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Butyl 2,4-dioxovalerate can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Butyl 2,4-dioxovalerate in lab experiments is its low toxicity and biodegradability. This makes it a safer and more environmentally friendly alternative to traditional chemicals. However, one of the limitations of using Butyl 2,4-dioxovalerate is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on Butyl 2,4-dioxovalerate. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of Butyl 2,4-dioxovalerate. Another area of interest is the use of Butyl 2,4-dioxovalerate as a plant growth regulator and alternative to traditional pesticides. Additionally, there is potential for the use of Butyl 2,4-dioxovalerate in the development of biodegradable polymers for various applications. Further studies are needed to fully understand the mechanism of action of Butyl 2,4-dioxovalerate and its potential applications in various fields.
Conclusion
In conclusion, Butyl 2,4-dioxovalerate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Butyl 2,4-dioxovalerate can be synthesized through a multi-step process, and has been extensively studied for its anti-inflammatory and anti-cancer properties, as well as its potential applications in agriculture and material science. The mechanism of action of Butyl 2,4-dioxovalerate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Butyl 2,4-dioxovalerate has a range of biochemical and physiological effects, and its low toxicity and biodegradability make it a safer and more environmentally friendly alternative to traditional chemicals. Further research is needed to fully understand the potential applications of Butyl 2,4-dioxovalerate in various fields.
Synthesemethoden
Butyl 2,4-dioxovalerate can be synthesized through a multi-step process involving the reaction of butyl acrylate with maleic anhydride, followed by hydrolysis and esterification. The reaction yields a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Butyl 2,4-dioxovalerate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Butyl 2,4-dioxovalerate has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that Butyl 2,4-dioxovalerate can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells, making it a promising candidate for the development of new drugs.
In agriculture, Butyl 2,4-dioxovalerate has been used as a plant growth regulator, promoting the growth and development of various crops. It has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
In material science, Butyl 2,4-dioxovalerate has been used as a monomer for the synthesis of biodegradable polymers, which have applications in packaging, biomedical devices, and drug delivery systems.
Eigenschaften
CAS-Nummer |
10153-83-0 |
|---|---|
Produktname |
Butyl 2,4-dioxovalerate |
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
butyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-9(12)8(11)6-7(2)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
FOMYYQMPVKGWON-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
Kanonische SMILES |
CCCCOC(=O)C(=O)CC(=O)C |
Andere CAS-Nummern |
10153-83-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



